2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Lipophilicity optimization Drug design ADME prediction

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 477846-62-1) is a synthetic small-molecule heterocycle belonging to the 2-alkylthio-5-phenyl-1,3,4-oxadiazole class, with molecular formula C11H11FN2OS and molecular weight 238.28 g/mol. The compound features a 1,3,4-oxadiazole core substituted at position 2 with a 3-fluoropropylthio group and at position 5 with a phenyl ring.

Molecular Formula C11H11FN2OS
Molecular Weight 238.28
CAS No. 477846-62-1
Cat. No. B2876539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
CAS477846-62-1
Molecular FormulaC11H11FN2OS
Molecular Weight238.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)SCCCF
InChIInChI=1S/C11H11FN2OS/c12-7-4-8-16-11-14-13-10(15-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyYJSZMUWDSFBRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 477846-62-1): Core Identity and Class Positioning for Research Procurement


2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 477846-62-1) is a synthetic small-molecule heterocycle belonging to the 2-alkylthio-5-phenyl-1,3,4-oxadiazole class, with molecular formula C11H11FN2OS and molecular weight 238.28 g/mol [1]. The compound features a 1,3,4-oxadiazole core substituted at position 2 with a 3-fluoropropylthio group and at position 5 with a phenyl ring. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry for its favorable physicochemical profile—specifically, an order-of-magnitude lower lipophilicity (log D) compared to 1,2,4-oxadiazole matched pairs, coupled with improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility [2]. The terminal fluorine atom on the propylthio chain introduces a site of metabolic resistance and modifies the compound's lipophilicity relative to non-fluorinated alkylthio analogs, positioning this compound as a differentiated candidate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole Cannot Be Casually Substituted: The Evidence Threshold for Procurement Decisions


Within the 2-alkylthio-5-phenyl-1,3,4-oxadiazole series, the identity of the S-alkyl substituent exerts a decisive influence on lipophilicity, metabolic stability, and target engagement [1]. Replacing a 3-fluoropropylthio group with a simple methylthio, ethylthio, or even non-fluorinated propylthio analog is not a neutral exchange: the terminal C–F bond fundamentally alters oxidative metabolism susceptibility, while the electron-withdrawing fluorine modifies the polarity and hydrogen-bonding character of the thioether chain [2]. In the broader fluorinated oxadiazole literature, fluorine incorporation has been shown to enhance antimicrobial potency—compounds bearing maximum fluorine substitution exhibited the highest potency across Gram-positive, Gram-negative, and fungal panels [3]. For procurement supporting SAR studies, agrochemical lead identification, or medicinal chemistry optimization, substituting this compound with a non-fluorinated analog risks losing the specific physicochemical signature that may be critical to the biological or materials-science question under investigation.

Quantitative Differentiation Evidence: 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole vs. Closest Analogs


Computed Lipophilicity (XLogP3): 3-Fluoropropylthio Derivative vs. Parent 5-Phenyl-1,3,4-Oxadiazole-2-thiol

The target compound exhibits a computed XLogP3 value of 3.0 [1], representing a substantial increase over the parent scaffold 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0), which has a reported XLogP of approximately 2.0–2.4 . This ~0.6–1.0 log unit difference corresponds to a 4- to 10-fold higher predicted octanol-water partition coefficient, reflecting the lipophilicity-enhancing contribution of the 3-fluoropropylthio substituent relative to the free thiol or thione form. XLogP3 = 3.0 positions this compound within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP < 5) while maintaining moderate lipophilicity compatible with aqueous solubility [1].

Lipophilicity optimization Drug design ADME prediction

Rotatable Bond Count and Conformational Flexibility: Differentiation from Shorter-Chain Alkylthio Analogs

The target compound possesses 5 rotatable bonds [1], contributed by the 3-fluoropropylthio chain (S–CH2–CH2–CH2–F) and the phenyl-oxadiazole linkage. By comparison, 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2, C9H8N2OS, MW 192.24) has approximately 2 rotatable bonds, and 2-(ethylthio)-5-phenyl-1,3,4-oxadiazole (CAS 55084-89-4, C10H10N2OS, MW 206.27) has approximately 3 rotatable bonds . The longer 3-fluoropropyl chain provides greater conformational degrees of freedom, which can be advantageous for exploring binding pocket interactions in target-based drug discovery, while the terminal fluorine constrains the conformational preferences via gauche effects [2]. This positions the target compound as a 'medium-flexibility' probe between rigid short-chain analogs and highly flexible long-chain derivatives that may suffer entropic penalties upon binding.

Conformational analysis Ligand efficiency Molecular design

Fluorine-Enhanced Antibacterial Potency: Class-Level Evidence from 1,3,4-Oxadiazole Thioether Series

In a controlled series of 1,3,4-oxadiazole-2-ylthio acetamide derivatives, Parikh et al. (2014) demonstrated that compounds bearing maximum fluorine atom substitution (specifically compounds 5a and 5g) exhibited the highest antimicrobial potency across a panel including S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans, and A. niger [1]. The presence of fluorine at meta-positions in the phenyl ring of final derivatives brought about a notable enhancement of antimicrobial properties relative to non-fluorinated counterparts. While this study examined fluorine on the acetamide phenyl ring rather than on the alkylthio chain, the class-level principle that fluorine incorporation onto the 1,3,4-oxadiazole-2-thioether scaffold enhances bioactivity is well-established [1][2]. Additionally, in the agricultural antibacterial space, 2-alkylthio-5-aryl-1,3,4-oxadiazole thioether derivatives have demonstrated EC50 values as low as 5.58 μg/mL against Xanthomonas axonopodis pv. citri, outperforming commercial bactericides bismerthiazol and thiodiazole copper [3]. The 3-fluoropropylthio substituent in the target compound provides a lipophilic, metabolically resistant chain that, by class-level extrapolation, is expected to preserve or enhance the intrinsic antibacterial potential of the oxadiazole-thioether pharmacophore.

Antimicrobial SAR Fluorine effect Agrochemical discovery

Hydrogen Bond Acceptor Count and Polarity: Structural Differentiation from Non-Fluorinated Alkylthio Analogs

The target compound has 5 hydrogen bond acceptors (HBA = 5) and 0 hydrogen bond donors (HBD = 0), with a topological polar surface area (TPSA) of 64.2 Ų [1]. The fluorine atom on the terminal carbon of the propyl chain contributes as an additional HBA site not present in non-fluorinated alkylthio analogs such as 2-(propylthio)-5-phenyl-1,3,4-oxadiazole (C11H12N2OS, MW 220.29, expected HBA = 4) [2]. The TPSA of 64.2 Ų is well below the 140 Ų threshold associated with poor oral absorption, and the HBD = 0, HBA = 5 profile provides a favorable balance for membrane permeation while maintaining sufficient polarity for aqueous solubility [3]. The 1,3,4-oxadiazole regioisomer class is documented to show an order-of-magnitude lower lipophilicity and improved metabolic stability compared to 1,2,4-oxadiazole matched pairs, reinforcing the scaffold selection advantage [3].

Physicochemical profiling Drug-likeness Molecular recognition

Commercial Sourcing Specification: Defined Purity and Documentation vs. Custom Synthesis of Non-Fluorinated Analogs

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is commercially available at a specified minimum purity of 95% from AKSci (catalog 6002CH), with batch-level quality assurance and available Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In contrast, the closest direct analog 2-(propylthio)-5-phenyl-1,3,4-oxadiazole is not listed as a stock item by major research chemical suppliers and would require custom synthesis, introducing lead time, cost, and purity validation burdens. The 4-methoxyphenyl analog (2-[(3-fluoropropyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole) is listed on ChemicalBook but without a defined commercial purity specification . The availability of the target compound as an off-the-shelf research chemical with defined quality parameters reduces procurement friction and supports experimental reproducibility.

Research procurement Quality assurance Reproducibility

Procurement-Relevant Application Scenarios for 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 477846-62-1)


Medicinal Chemistry SAR Probe: Fluorine-Controlled Lipophilicity Optimization

This compound serves as a strategic SAR probe where systematic variation of the S-alkyl chain lipophilicity is required. The XLogP3 of 3.0 represents a deliberate intermediate between the parent 5-phenyl-1,3,4-oxadiazole-2-thiol (XLogP ~2.0–2.4) and highly lipophilic long-chain derivatives, enabling fine-tuning of log D within the optimal range for oral bioavailability . The 5 HBA / 0 HBD profile and TPSA of 64.2 Ų maintain drug-like physicochemical space while the terminal fluorine provides a metabolic soft spot for oxidative defluorination studies. Procurement of this compound, rather than a non-fluorinated propylthio analog, is justified when the research question involves quantifying fluorine's contribution to membrane permeability, CYP450 metabolic stability, or target binding affinity in a matched-pair analysis .

Agrochemical Lead Identification: Antibacterial Oxadiazole Thioether Screening

The 1,3,4-oxadiazole thioether class has demonstrated potent activity against plant pathogenic bacteria, with EC50 values as low as 5.58 μg/mL against Xanthomonas axonopodis pv. citri (Xac) and 18.82 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), surpassing commercial bactericides bismerthiazol and thiodiazole copper . The fluorinated alkyl chain of the target compound is expected, based on class-level SAR, to enhance antibacterial potency relative to non-fluorinated alkylthio analogs, consistent with the observation that fluorine-bearing oxadiazole derivatives consistently rank among the most active in antimicrobial screening panels . Procurement of this specific derivative, rather than a methylthio or ethylthio analog, is indicated for agrochemical discovery programs seeking to establish the contribution of fluorinated thioether chains to in vitro and in vivo antibacterial efficacy against crop pathogens.

Materials Science: Liquid Crystalline and Dielectric Property Exploration

The homologous series of 2-alkylthio-5-phenyl-1,3,4-oxadiazoles have been characterized for their liquid crystalline properties, with phase behavior (nematic, smectic A, smectic C) dependent on alkyl chain length . The 3-fluoropropylthio substituent introduces a polarizable C–F dipole at the chain terminus, which can modulate dielectric anisotropy and molecular ordering in mesophases compared to hydrocarbon-terminated analogs. The 5 rotatable bonds and moderate chain length (3-carbon spacer plus fluorine) position this compound at a potentially interesting crossover point between short-chain (crystalline) and long-chain (smectic) phase behavior. Procurement is relevant for research groups investigating fluorinated liquid crystals, organic semiconductors, or optoelectronic materials where dipole engineering via terminal fluorine substitution is hypothesized to alter device-relevant properties .

Chemical Biology Tool Compound: Fluorine-19 NMR Probe Development

The single fluorine atom on the 3-fluoropropyl chain provides a spectroscopic handle for ¹⁹F NMR studies, enabling detection of conformational changes, binding events, or metabolic transformations without background interference from endogenous fluorine . With 0 HBD, 5 HBA, and XLogP3 = 3.0, the compound's physicochemical profile supports cellular permeability for intracellular target engagement studies. Unlike perfluorinated or trifluoromethyl-containing probes that may exhibit excessive lipophilicity or non-specific binding, the monofluorinated propyl chain offers a balanced ¹⁹F reporter group with moderate chemical shift sensitivity (~−220 ppm for CH2F vs. ~−60 to −80 ppm for CF3) that can be advantageous for resolving subtle environmental changes . Procurement of this specific compound supports chemical biology workflows requiring a fluorinated, cell-permeable oxadiazole scaffold with a clean ¹⁹F NMR window.

Quote Request

Request a Quote for 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.